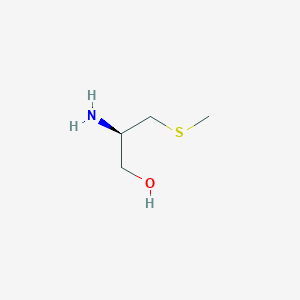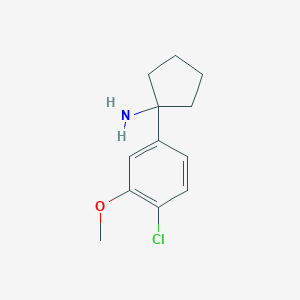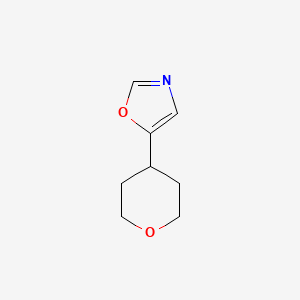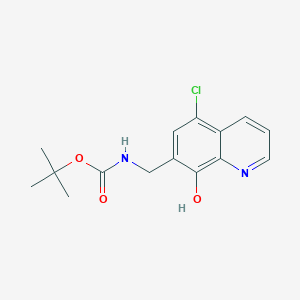
Tert-butyl ((5-chloro-8-hydroxyquinolin-7-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate: is a chemical compound that features a quinoline core substituted with a chloro and hydroxy group, and a carbamate group attached to a tert-butyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The chloro and hydroxy groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while hydroxylation can be done using hydroxylating agents such as hydrogen peroxide.
Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the quinoline derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of tert-butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted by nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, tert-butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The presence of the quinoline core, which is known for its biological activity, makes it a promising candidate for drug development.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it useful in creating materials with specific properties.
作用機序
The mechanism of action of tert-butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate involves its interaction with biological targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of microorganisms or cancer cells. The carbamate group can also interact with proteins, potentially inhibiting their function.
類似化合物との比較
Similar Compounds
tert-Butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate: can be compared with other quinoline derivatives such as chloroquine and hydroxychloroquine, which are known for their antimalarial activity.
Carbamate derivatives: like carbaryl and aldicarb, which are used as insecticides, can also be compared in terms of their chemical reactivity and biological activity.
Uniqueness
The unique combination of the quinoline core with the carbamate group in tert-butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H17ClN2O3 |
|---|---|
分子量 |
308.76 g/mol |
IUPAC名 |
tert-butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate |
InChI |
InChI=1S/C15H17ClN2O3/c1-15(2,3)21-14(20)18-8-9-7-11(16)10-5-4-6-17-12(10)13(9)19/h4-7,19H,8H2,1-3H3,(H,18,20) |
InChIキー |
ILPLBKDMBJUUFV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C2C=CC=NC2=C1O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




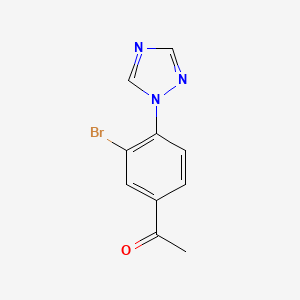
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxamide hydrochloride](/img/structure/B13555332.png)




![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)


